![molecular formula C28H26NO4+ B13149420 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthene dye family, which is characterized by its vibrant coloration and fluorescence properties. It is often used in research due to its ability to act as a fluorescent probe.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium typically involves a multi-step process. The initial step often includes the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid, to form the xanthene core. Subsequent steps involve the introduction of the carboxyphenyl and diethylamino groups through various substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted xanthene derivatives.
科学研究应用
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescent properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium primarily involves its ability to absorb light and emit fluorescence. This property is due to the presence of the xanthene core, which allows the compound to act as a fluorescent probe. The molecular targets and pathways involved include interactions with various biomolecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
相似化合物的比较
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in biological research.
Eosin Y: A xanthene dye used in histology for staining tissues.
Uniqueness
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium is unique due to its specific structural features, which provide distinct absorption and emission spectra. This makes it particularly useful in applications requiring precise fluorescence detection and quantification.
属性
分子式 |
C28H26NO4+ |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
[7-(2-carboxyphenyl)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-10-ylidene]-diethylazanium |
InChI |
InChI=1S/C28H25NO4/c1-3-29(4-2)18-10-13-23-25(16-18)33-27-20-14-11-19(30)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32/h5-8,10-11,13-16H,3-4,9,12H2,1-2H3,(H,31,32)/p+1 |
InChI 键 |
HHQOUYQWELEIKQ-UHFFFAOYSA-O |
规范 SMILES |
CC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)O)OC2=C1)C5=CC=CC=C5C(=O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


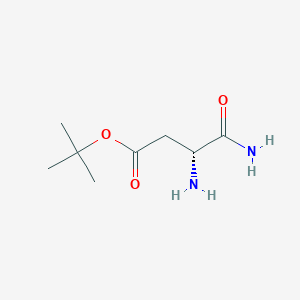
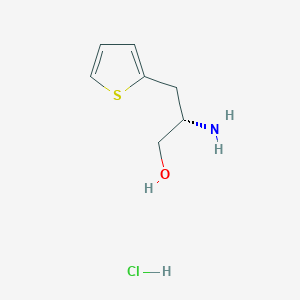
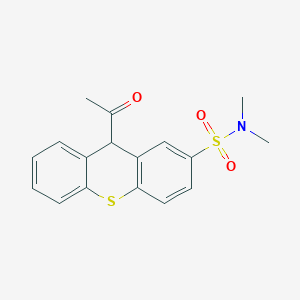
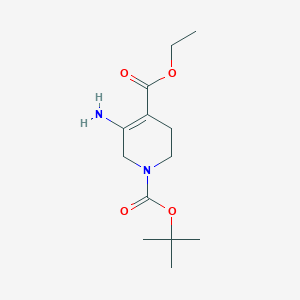
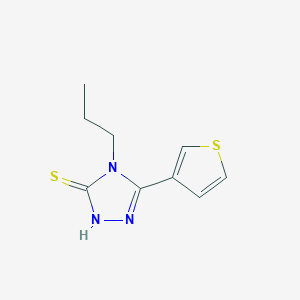

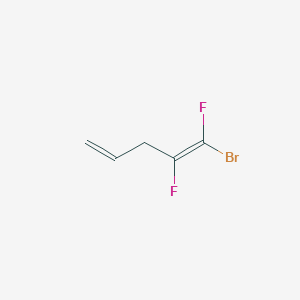
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
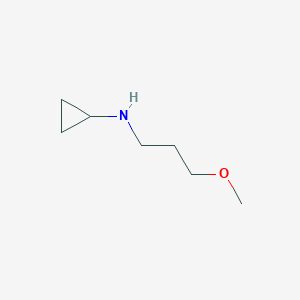
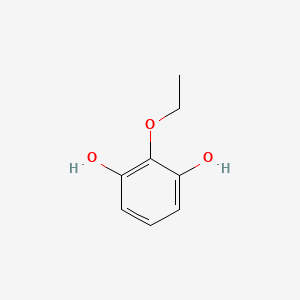

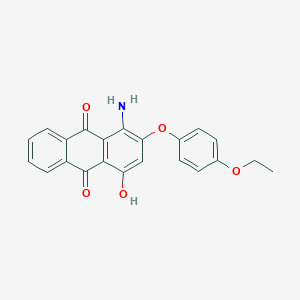
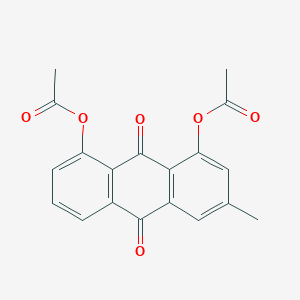
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
